1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea

Description

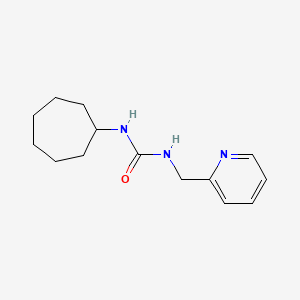

1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is a urea derivative characterized by a cycloheptyl group attached to one nitrogen of the urea backbone and a pyridin-2-ylmethyl moiety on the other. The cycloheptyl substituent introduces a bulky aliphatic ring, which may enhance lipophilicity and influence pharmacokinetic properties compared to aryl-substituted analogs . The pyridin-2-ylmethyl group is a common pharmacophore known to participate in hydrogen bonding interactions with biological targets, as observed in structurally related compounds .

Properties

IUPAC Name |

1-cycloheptyl-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c18-14(16-11-13-9-5-6-10-15-13)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRGPDNGSZMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Urea Derivatives

Key Observations :

Table 2: Antiproliferative Activity (IC₅₀, µM)

| Compound | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) |

|---|---|---|---|

| This compound | Data pending | Data pending | Data pending |

| 7i | 1.53 ± 0.46 | 1.11 ± 0.34 | 1.98 ± 1.27 |

| Sorafenib (Control) | 4.21 ± 0.89 | 3.75 ± 1.02 | 5.12 ± 1.45 |

| 2PU-3 | N/A | N/A | N/A |

Key Findings :

- Compound 7i, with a 4-[(pyridin-2-ylmethyl)thio]phenyl group, outperforms sorafenib across all cell lines, demonstrating the importance of sulfur linkers and electron-withdrawing aryl substituents .

- The cycloheptyl analog’s activity is hypothesized to depend on its balance of lipophilicity and steric bulk, which may affect target engagement .

Structure-Activity Relationships (SAR)

- Aryl vs. Aliphatic Substituents : Aryl groups with electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance activity by stabilizing urea-target interactions . Cycloheptyl’s aliphatic nature may favor different targets or improve bioavailability.

- Linker Effects : Sulfur atoms in 7i improve potency by facilitating π-π stacking and hydrogen bonding. The absence of a linker in 2PU-3 reduces efficacy .

- Pyridine Position : Pyridin-2-ylmethyl groups show superior binding to kinase domains compared to pyridin-3-yl analogs, as seen in docking studies .

Physicochemical Properties

Table 3: Physicochemical Data

| Compound | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 127.7–130.5 | 3.8 | 0.12 (DMSO) |

| 7i | 145–147 | 4.2 | 0.09 (DMSO) |

| 2PU-3 | Not reported | 3.1 | 0.15 (Water) |

Analysis :

- Higher melting points in 7i correlate with crystalline stability, advantageous for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.